
3,5-Dichloro-4-methylpicolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-4-methylpicolinonitrile: is an organic compound with the molecular formula C7H4Cl2N2 and a molecular weight of 187.03 g/mol It is a derivative of picolinonitrile, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-methylpicolinonitrile typically involves the chlorination of 4-methylpicolinonitrile. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process often includes catalytic hydrogenation and rearrangement reactions to achieve high efficiency and minimize environmental impact .
化学反応の分析
Types of Reactions: 3,5-Dichloro-4-methylpicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions include various substituted picolinonitriles and their corresponding amines or alcohols, depending on the specific reaction pathway .
科学的研究の応用
Chemistry: 3,5-Dichloro-4-methylpicolinonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may exhibit antimicrobial, antifungal, or anticancer activities .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and resins .
作用機序
The mechanism of action of 3,5-Dichloro-4-methylpicolinonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and application .
類似化合物との比較
3,5-Dichloro-4-methoxybenzaldehyde: Known for its antimicrobial properties.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: Used as an intermediate in the synthesis of insecticides.
Uniqueness: Its versatility in undergoing various chemical transformations makes it a valuable compound in synthetic organic chemistry .
特性
分子式 |
C7H4Cl2N2 |
|---|---|
分子量 |
187.02 g/mol |
IUPAC名 |
3,5-dichloro-4-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4Cl2N2/c1-4-5(8)3-11-6(2-10)7(4)9/h3H,1H3 |
InChIキー |
MAMZRCWYJZJLLK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1Cl)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


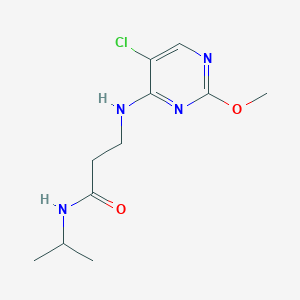
![5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B14894253.png)
![3,7-Bis(phenylethynyl)dibenzo[b,d]furan](/img/structure/B14894257.png)
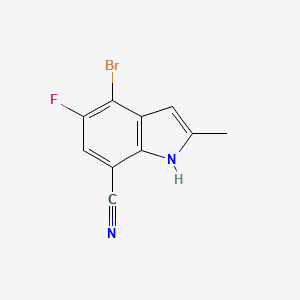

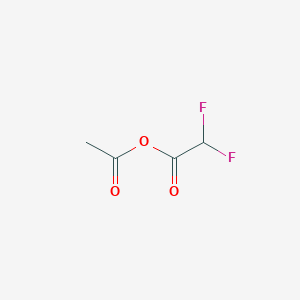
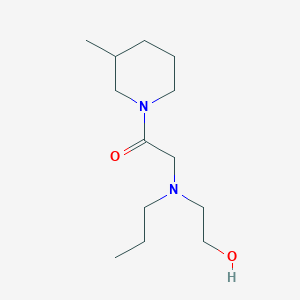
![2-[(4-MethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14894299.png)
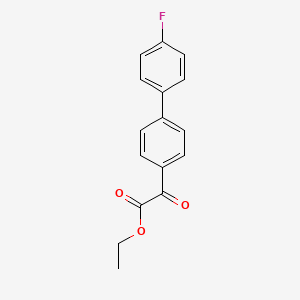


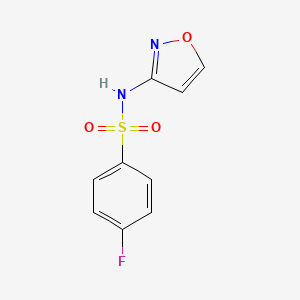
![2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14894350.png)

